Methyl 2-(2-chloro-4-fluorophenyl)acetate
Overview
Description
“Methyl 2-(2-chloro-4-fluorophenyl)acetate” is a chemical compound with the empirical formula C9H8ClFO2 . It has a molecular weight of 202.61 . This compound is typically a clear colorless to light yellow liquid .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-chloro-4-fluorophenyl)acetate” can be represented by the SMILES stringClC1=C(C=CC(F)=C1)CC(OC)=O
. The InChI key for this compound is DFTYYBRLWCAUHP-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“Methyl 2-(2-chloro-4-fluorophenyl)acetate” is a clear colorless to light yellow liquid . It has a refractive index of 1.5060 to 1.5080 at 20°C, 589 nm .Scientific Research Applications
Synthesis and Chemical Structure
- Methyl 2-(2-chloro-4-fluorophenyl)acetate and its derivatives have been synthesized for various applications. For example, one study focused on the synthesis of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, which was characterized using elemental analysis, IR, 1H-NMR, 13C-NMR, and MS data (Liu Ying-xiang, 2007).
- Another study involved the structural analysis of fluorinated small molecules, including Methyl 4-(fluorocarbonyl)benzoate, a derivative of Methyl 2-(2-chloro-4-fluorophenyl)acetate, examining its crystal structure (J. Burns & E. Hagaman, 1993).
Photo-degradation Studies
- The photo-degradation behavior of compounds similar to Methyl 2-(2-chloro-4-fluorophenyl)acetate was investigated, revealing insights into their stability and degradation pathways under light exposure. This research is crucial in understanding the shelf-life and storage conditions of related pharmaceutical compounds (Lianming Wu, T. Y. Hong, & F. Vogt, 2007).
Polymorphism in Drug Development
- Studies on the polymorphism of related compounds, like [4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl] acetic acid, are significant in drug development. These studies help in selecting the most stable form of a drug for further development and ensure its efficacy and safety (L. Katrincic, Yan T Sun, R. Carlton, A. M. Diederich, R. L. Mueller, & F. Vogt, 2009).
Application in Herbicide Development
- Research into derivatives of Methyl 2-(2-chloro-4-fluorophenyl)acetate has led to the development of novel herbicides. These derivatives exhibit significant bioactivity and are potential candidates for agricultural use (Yuhan Zhou, Na Xue, Guowei Wang, & Jingping Qu, 2010).
Fluorination and Radiofluorination Studies
- Electrochemical fluorination and radiofluorination studies of related compounds have been conducted, demonstrating the potential for synthesizing fluorinated derivatives, which are important in medicinal chemistry and imaging studies (Mehrdad Balandeh, Christopher M. Waldmann, Daniela Shirazi, Adrian Gomez, Alejandra Rios, Nathanael Allison, Asad R. Khan, & S. Sadeghi, 2017).
Crystallization and Solvatomorphism
- Research on the crystallization and solvatomorphism of related compounds, such as Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, contributes to understanding the solid-state properties of these compounds, which is vital for drug formulation (Annie Cleetus, G. Rani, G. B. Dharma Rao, & D. Chopra, 2020).
Safety And Hazards
properties
IUPAC Name |
methyl 2-(2-chloro-4-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTYYBRLWCAUHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352930 | |
Record name | methyl 2-(2-chloro-4-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chloro-4-fluorophenyl)acetate | |
CAS RN |
214262-88-1 | |
Record name | (2-Chloro-4-fluorophenyl)acetic acid methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214262-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-(2-chloro-4-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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